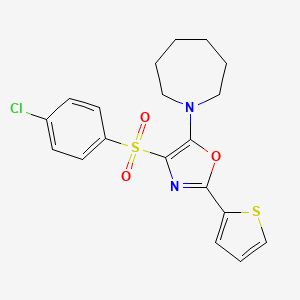

5-(Azepan-1-yl)-4-((4-chlorophenyl)sulfonyl)-2-(thiophen-2-yl)oxazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

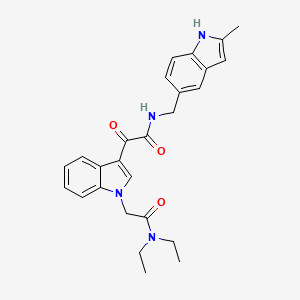

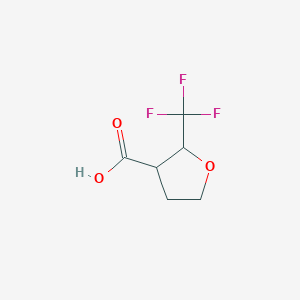

5-(Azepan-1-yl)-4-((4-chlorophenyl)sulfonyl)-2-(thiophen-2-yl)oxazole, also known as ACTO-385246, is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications.

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

- Research efforts have led to the development of novel synthesis methods and the characterization of related chemical compounds. For instance, a concise synthesis of stereodefined C-substituted morpholines, piperazines, azepines, and oxazepines, which include compounds with structural similarities to the specified chemical, has been reported. These compounds were synthesized using reactions with α-phenylvinylsulfonium salt, showcasing moderate to excellent yields and significant regio- and diastereoselectivity (Matlock et al., 2015).

Antimicrobial and Antitumor Activities

- Studies on compounds with azole and sulfonyl groups have demonstrated promising antimicrobial and antitumor activities. For example, synthesis and characterization efforts on 3-aryl-5H,13aH-quinolino(3,2-f)(1,2,4)triazolo(4,3-b)(1,2-diaza-4-sulpho)azepines have revealed significant antibacterial and antifungal properties, with certain derivatives showing potent activity and lesser toxicity among synthesized thiazepine derivatives (Panwar & Singh, 2011). Additionally, a novel series of 4-arylsulfonyl-1,3-oxazoles have been evaluated for their anticancer activities, demonstrating cytostatic and antiproliferative effects against various cancer cell lines (Zyabrev et al., 2022).

Molecular Probes and Bioassays

- The design and utilization of molecular probes based on azole derivatives have facilitated the study of biological events and processes. For instance, diphenyloxazoles, featuring a push-pull electron transfer system, have been developed as fluorescent solvatochromic dyes. These compounds exhibit strong solvent-dependent fluorescence, aiding in the development of ultra-sensitive fluorescent molecular probes (Diwu et al., 1997).

Mechanism of Action Studies

- The exploration of the mechanism of action for certain sulfone derivatives containing oxadiazole moieties has shown significant antibacterial activities against plant pathogens. A specific derivative was found to be effective in reducing rice bacterial leaf blight, enhancing plant resistance, and stimulating the increase in superoxide dismutase (SOD) and peroxidase (POD) activities in rice. This study not only demonstrates the antibacterial potential of such compounds but also their role in enhancing plant defense mechanisms (Shi et al., 2015).

Eigenschaften

IUPAC Name |

5-(azepan-1-yl)-4-(4-chlorophenyl)sulfonyl-2-thiophen-2-yl-1,3-oxazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19ClN2O3S2/c20-14-7-9-15(10-8-14)27(23,24)18-19(22-11-3-1-2-4-12-22)25-17(21-18)16-6-5-13-26-16/h5-10,13H,1-4,11-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZLATRFRWKHYSC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)C2=C(N=C(O2)C3=CC=CS3)S(=O)(=O)C4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19ClN2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![24,27-Dibenzyl-9,18-di(butan-2-yl)-12-(2-methylpropyl)-15-(2-methylsulfanylethyl)-21-propan-2-yl-1,7,10,13,16,19,22,25,28-nonazatricyclo[28.3.0.03,7]tritriacontane-2,8,11,14,17,20,23,26,29-nonone](/img/structure/B2830566.png)

![1-((3-(4-(Benzyloxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-8-(thiophen-2-yl)pyrazolo[1,5-d][1,2,4]triazinone](/img/structure/B2830577.png)

![[(Z)-[1-[(3-chlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] acetate](/img/structure/B2830580.png)

![N-(6-bromo[1,3]thiazolo[4,5-b]pyrazin-2-yl)-N-ethylamine](/img/structure/B2830586.png)